
N-Dodecyl-1,3-propanediamine diacetate
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Overview
Description
N-Dodecyl-1,3-propanediamine diacetate: is a chemical compound with the molecular formula C15H34N2.2C2H4O2 . It is a derivative of 1,3-propanediamine where the amine groups are modified with dodecyl and diacetate groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,3-propanediamine and dodecanol.
Reaction Steps: The amine groups of 1,3-propanediamine are first acylated with acetic anhydride to form the diacetate derivative. Subsequently, the resulting compound is reacted with dodecanol to introduce the dodecyl group.
Conditions: The reactions are usually carried out under anhydrous conditions with a suitable catalyst to ensure high yield and purity.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reaction time is maintained.
Purification: The final product is purified through techniques such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.
Reduction: Reduction reactions can be used to convert the diacetate groups back to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-Dodecyl-1,3-propanediamine diacetate is used as a surfactant in various chemical processes, aiding in the solubilization of hydrophobic compounds. Biology: It is employed in biological studies for membrane permeabilization and drug delivery systems. Medicine: The compound is explored for its potential use in pharmaceutical formulations and as an excipient in drug delivery. Industry: It finds applications in the manufacturing of personal care products, detergents, and cleaning agents due to its surfactant properties.
Molecular Targets and Pathways:
Surfactant Activity: The compound acts by reducing surface tension, allowing for better interaction with water and other substances.
Membrane Interaction: It interacts with cell membranes, facilitating the delivery of active compounds into cells.
Comparison with Similar Compounds
N-Dodecyl-1,2-ethanediamine diacetate: A structural isomer with similar surfactant properties.
N-Dodecyl-1,4-butanediamine diacetate: Another structural isomer with comparable applications.
Uniqueness: N-Dodecyl-1,3-propanediamine diacetate is unique due to its specific structural arrangement, which influences its reactivity and application potential.
This comprehensive overview provides a detailed insight into the compound this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for N-dodecyl-1,3-propanediamine diacetate?
- Methodological Answer : The synthesis typically involves alkylation of 1,3-propanediamine with dodecyl bromide, followed by acetylation using acetic anhydride. Purification may require column chromatography (silica gel, eluent: chloroform/methanol gradient) to isolate the diacetate form. Residual solvents should be removed via rotary evaporation under reduced pressure. Confirmation of purity can be achieved via TLC (Rf ~0.5 in 9:1 chloroform:methanol) and elemental analysis for C, H, and N .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use 1H and 13C NMR to confirm the structure (e.g., acetyl proton signals at δ 2.0–2.1 ppm and amine protons at δ 1.2–1.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak (expected m/z: ~343 for [M+H]+).
- HPLC : Reverse-phase C18 column with UV detection at 210 nm to assess purity .
Q. How does pH influence the stability and solubility of this compound in aqueous solutions?
- Methodological Answer : The compound’s stability is pH-dependent. At neutral pH (6.5–7.5), it remains stable due to partial protonation of the amine groups. Under acidic conditions (pH < 4), hydrolysis of the acetate groups may occur, requiring buffered solutions (e.g., phosphate buffer) for long-term storage. Solubility increases in polar solvents (water, ethanol) due to its amphiphilic structure .
Advanced Research Questions
Q. What experimental designs are optimal for studying the interaction of this compound with lipid membranes in antimicrobial assays?
- Methodological Answer :
- Liposome Preparation : Use phosphatidylcholine liposomes to mimic bacterial membranes. Incorporate fluorescent probes (e.g., calcein leakage assay) to monitor membrane disruption.
- MIC Assays : Determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis using the microdilution method in Middlebrook 7H9 broth, with viability assessed via ATP luminescence .
- Contradiction Note : Discrepancies in MIC values may arise from variations in bacterial strain susceptibility or differences in compound aggregation states .
Q. How does this compound modulate the rheological properties of surfactant mixtures in colloidal systems?
- Methodological Answer :
- Viscosity Measurements : Use rotational rheometry to study shear-thinning behavior in mixtures with anionic surfactants (e.g., sodium lauryl ether sulfate).
- pH-Dependent Behavior : At pH > 8.4, the diamine form dominates, enhancing electrostatic interactions with anionic surfactants and promoting micellar growth. At lower pH, protonation reduces aggregation, leading to lower viscosity .
- Advanced Technique : Small-angle neutron scattering (SANS) to analyze micelle morphology changes.
Q. What mechanistic insights explain the compound’s growth-inhibiting effects on Mycobacterium tuberculosis?
- Methodological Answer :
- Membrane Permeabilization : Use fluorescent dyes (e.g., SYTOX Green) to quantify membrane integrity in live/dead assays.
- Metabolic Disruption : Assess ATP depletion via luciferase-based assays and monitor lipid biosynthesis inhibition using 14C-acetate incorporation studies.
- Contradiction Analysis : Conflicting toxicity data (e.g., irritation vs. low acute toxicity) suggest species-specific responses, necessitating in vitro human cell line assays (e.g., HEK293) for safety profiling .
Q. Data Contradictions and Mitigation Strategies
- Toxicity Data : While early studies report low acute toxicity , safety data sheets (SDS) highlight potential skin/eye irritation . Mitigation: Perform dose-response studies in relevant cell models (e.g., HaCaT keratinocytes) to clarify thresholds.
- Antimicrobial Efficacy : Variability in MIC values may stem from differences in bacterial culture conditions. Standardize protocols using CLSI guidelines .
Properties
CAS No. |
93377-24-3 |
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Molecular Formula |
C19H42N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
acetic acid;N'-dodecylpropane-1,3-diamine |
InChI |
InChI=1S/C15H34N2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;2*1-2(3)4/h17H,2-16H2,1H3;2*1H3,(H,3,4) |
InChI Key |
KJSYJWRAKIHFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCN.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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